2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is a biochemical compound with the molecular formula C9H8F4 and a molecular weight of 192.15 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, and 4-Fluorobenzotrifluoride .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene can be represented by the InChI string:InChI=1S/C7H4F4/c8-6-3-1-5 (2-4-6)7 (9,10)11/h1-4H
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is a liquid with a refractive index of 1.306 and a density of 1.611 g/mL at 25°C . It has a molecular weight of 192.15 .Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
- Fluoroalkoxy benzenes, similar to 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, are used in aromatic nucleophilic substitution reactions. These reactions are key in the synthesis of various polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton, Idoux, Colon, & Rampi, 1982).
Photochemistry Studies
- Fluorinated benzenes are studied for their photochemical properties, such as fluorescence spectra and quenching of singlet state emission. These studies are significant in understanding the photophysical processes in these compounds (Al-ani, 1973).
Synthesis of Benzoheterocycles
- Fluorine-containing benzenes are utilized in the synthesis of benzoheterocycles, which have applications in medicinal chemistry and drug development (Maruta et al., 1980).
Palladium-Catalyzed Trifluoroethylation
- The trifluoroethyl group, a part of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, is used in palladium-catalyzed trifluoroethylation. This process is important in drug design, as the introduction of a fluorinated moiety can significantly alter the biological activities of molecules (Zhao & Hu, 2012).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
2-fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-6-2-3-7(4-8(6)10)5-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOOILQVTQZFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232786 | |
Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
1099597-37-1 | |
Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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